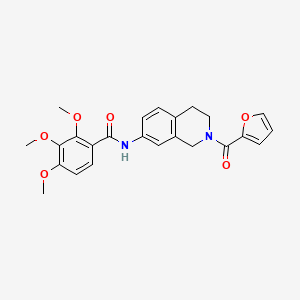

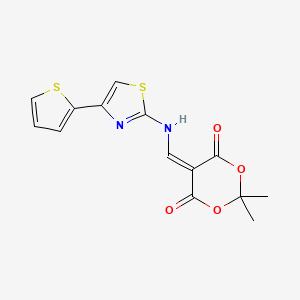

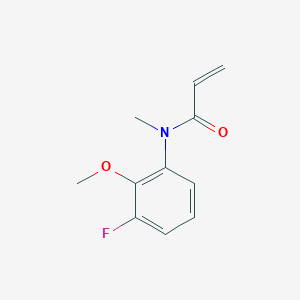

![molecular formula C22H24N4O5 B2495438 Methyl 2-amino-6-[2-(dimethylamino)ethyl]-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3'-indoline]-3-carboxylate CAS No. 873571-86-9](/img/structure/B2495438.png)

Methyl 2-amino-6-[2-(dimethylamino)ethyl]-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3'-indoline]-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is part of a class of chemicals that have garnered attention for their potential biological activities and complex molecular architecture. The focus on its synthesis, molecular structure, and chemical properties stems from its potential utility in various applications.

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions starting from basic pyridine derivatives. Kumar and Mashelker (2006) described the preparation of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates through a process that begins with 2, 6-dihydroxy-3-cyano-4-methyl pyridine reacting under specific conditions to yield various amino derivatives (N. Kumar & Uday C. Mashelker, 2006).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates significant diversity, with various substituents influencing the overall molecular configuration. For instance, the structures of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate showcase intramolecular N-H...O bonds indicating complex molecular interactions (Chao Wu et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving these compounds are characterized by their regioselectivity and the formation of various fused pyranones and pyridines. For example, the transformation of dialkyl acetone-1,3-dicarboxylates into different heterocyclic structures demonstrates the versatility of these compounds in chemical synthesis (Silvo Zupančič et al., 2008).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and stability, are crucial for their practical application. While specific data for the compound was not found, related studies emphasize the importance of these properties in the development of new chemical entities.

Chemical Properties Analysis

The chemical properties, including reactivity with various nucleophiles and electrophiles, play a significant role in the compound's potential applications. The reactivity patterns of similar compounds, as described by Ghandi et al. (2017), highlight the influence of structural elements on chemical behavior (M. Ghandi et al., 2017).

Applications De Recherche Scientifique

Synthesis and Antihypertensive Activity

The synthesis of related compounds has been explored with expectations of antihypertensive activity. For instance, novel derivatives of Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates have been prepared, highlighting a methodological approach that could potentially be applied to the synthesis of the specified chemical (Kumar & Mashelker, 2006).

Cytotoxic Activity

Research into carboxamide derivatives of benzo[b][1,6]naphthyridines, including those with a structure similar to the query chemical, has revealed potent cytotoxic activities against various cancer cell lines. This indicates the potential use of such compounds in cancer research and treatment (Deady et al., 2003).

Antiviral Activity

Compounds structurally related to the specified molecule have shown significant activity against influenza viruses, suggesting their potential application in the development of new anti-influenza drugs (Ivashchenko et al., 2014).

Amplifiers of Phleomycin

The synthesis and study of compounds with basic side chains have demonstrated their activities as amplifiers of phleomycin against Escherichia coli, offering insights into their potential application in enhancing antibiotic efficacy (Brown & Cowden, 1982).

Propriétés

IUPAC Name |

methyl 2'-amino-6'-[2-(dimethylamino)ethyl]-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5/c1-12-11-15-16(19(27)26(12)10-9-25(2)3)22(17(18(23)31-15)20(28)30-4)13-7-5-6-8-14(13)24-21(22)29/h5-8,11H,9-10,23H2,1-4H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNTWBVNBPPCHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=O)N1CCN(C)C)C3(C4=CC=CC=C4NC3=O)C(=C(O2)N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2'-amino-6'-[2-(dimethylamino)ethyl]-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

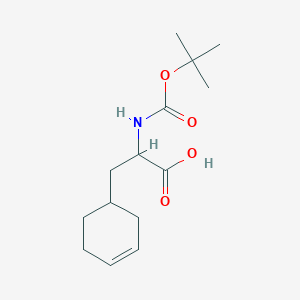

![Ethyl 4-[3-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylpropanoylamino]benzoate](/img/structure/B2495357.png)

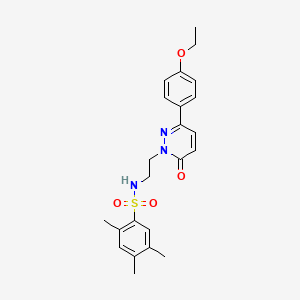

![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide](/img/structure/B2495365.png)

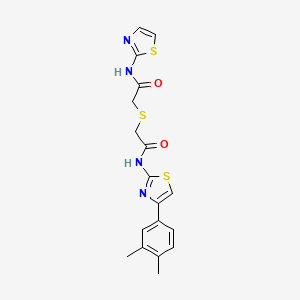

![N-(2-fluorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2495366.png)

![1-(2,5-dimethylbenzyl)-3-phenyl[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-ethyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495376.png)